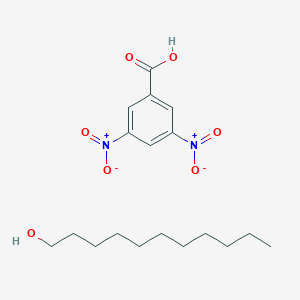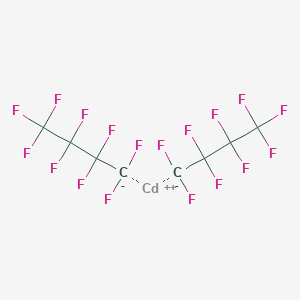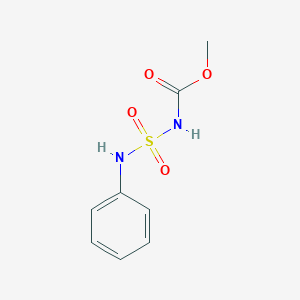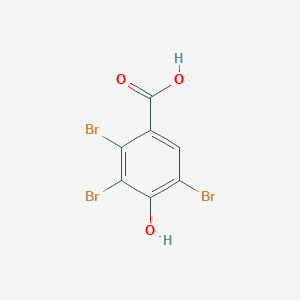
Diethyl (2-chlorohexyl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (2-chlorohexyl)propanedioate is an organic compound that belongs to the class of malonic esters. It is a derivative of diethyl propanedioate, commonly known as diethyl malonate. This compound is characterized by the presence of a chlorohexyl group attached to the central carbon atom of the propanedioate moiety. Malonic esters are widely used in organic synthesis due to their reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-chlorohexyl)propanedioate typically involves the alkylation of diethyl malonate with 2-chlorohexyl bromide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the diethyl malonate to form an enolate ion. This enolate ion then undergoes nucleophilic substitution with 2-chlorohexyl bromide to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (2-chlorohexyl)propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: The compound can undergo decarboxylation to yield substituted monocarboxylic acids
Common Reagents and Conditions
Sodium Ethoxide: Used for the formation of enolate ions.
Aqueous Hydrochloric Acid: Used for hydrolysis and decarboxylation reactions.
Alkyl Halides: Used for further alkylation reactions
Major Products Formed
Substituted Malonic Esters: Formed through alkylation reactions.
Monocarboxylic Acids: Formed through hydrolysis and decarboxylation
Wissenschaftliche Forschungsanwendungen
Diethyl (2-chlorohexyl)propanedioate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential use in the development of new drugs and therapeutic agents.
Agriculture: Used in the synthesis of agrochemicals and pesticides
Wirkmechanismus
The mechanism of action of diethyl (2-chlorohexyl)propanedioate involves the formation of enolate ions, which act as nucleophiles in various chemical reactions. The enolate ions can undergo nucleophilic substitution, addition, and other reactions, leading to the formation of a wide range of products. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl Malonate: The parent compound, used in similar synthetic applications.
Diethyl (2-bromohexyl)propanedioate: A similar compound with a bromo group instead of a chloro group.
Diethyl (2-iodohexyl)propanedioate: Another similar compound with an iodo group
Uniqueness
Diethyl (2-chlorohexyl)propanedioate is unique due to the presence of the chlorohexyl group, which imparts specific reactivity and properties to the compound. This makes it suitable for certain synthetic applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
90284-89-2 |
|---|---|
Molekularformel |
C13H23ClO4 |
Molekulargewicht |
278.77 g/mol |
IUPAC-Name |
diethyl 2-(2-chlorohexyl)propanedioate |
InChI |
InChI=1S/C13H23ClO4/c1-4-7-8-10(14)9-11(12(15)17-5-2)13(16)18-6-3/h10-11H,4-9H2,1-3H3 |
InChI-Schlüssel |
IUYBDUVPRVZPIM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC(C(=O)OCC)C(=O)OCC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


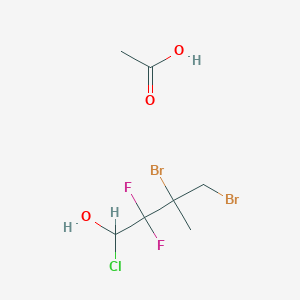
![[1,1'-Biphenyl]-2-YL octanoate](/img/structure/B14348177.png)
![(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;prop-2-enoic acid](/img/structure/B14348183.png)
![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate](/img/structure/B14348198.png)
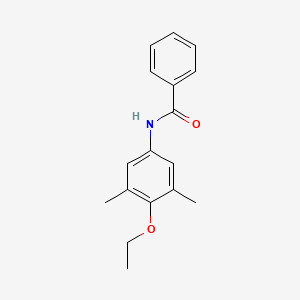
![1,1'-Methylenebis[2-(tetradecyloxy)benzene]](/img/structure/B14348227.png)
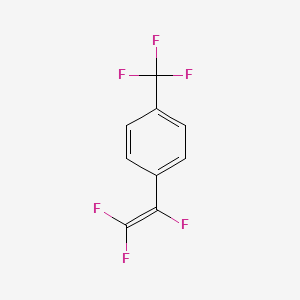
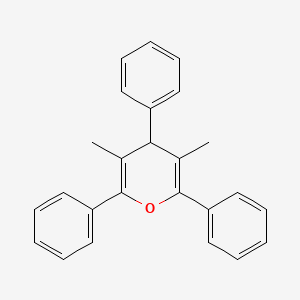

![Bis[(oxiran-2-yl)methyl] pentacosanedioate](/img/structure/B14348232.png)
